molecular formula C12H14Cl2O2 B13869014 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid

2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid

Cat. No.: B13869014
M. Wt: 261.14 g/mol
InChI Key: KHKVFMKBFBGJSU-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylbutanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of such reactors allows for precise control of reaction conditions, including temperature and residence time, which are critical for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Similar in structure but with an acetic acid backbone.

    3,4-Dichloromethylphenidate: An analogue with increased potency and duration of action.

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in various chemical reactions

Uniqueness

2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its dichlorophenyl group provides a versatile platform for further chemical modifications, making it valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C12H14Cl2O2/c1-7(2)9(12(15)16)5-8-3-4-10(13)11(14)6-8/h3-4,6-7,9H,5H2,1-2H3,(H,15,16)

InChI Key

KHKVFMKBFBGJSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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